molecular formula C10H9N3O B7768092 6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one

6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one

Cat. No.: B7768092
M. Wt: 187.20 g/mol
InChI Key: DQUCWFVHSABFCW-UHFFFAOYSA-N
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Description

Compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one” involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving the formation of an intermediate compound.

    Step 2: Further reaction with additional reagents to form the final product.

    Step 3: Purification and isolation of the compound using techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

    Raw Material Preparation: Ensuring the availability of high-quality starting materials.

    Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.

    Purification: Employing industrial-scale purification methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated derivatives.

Scientific Research Applications

Compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or reactivity. The comparison may involve:

    Structural Similarity: Analyzing the molecular structure and identifying common functional groups.

    Reactivity: Comparing the types of reactions and conditions under which the compounds react.

    Applications: Evaluating the specific uses and potential benefits of each compound.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This detailed article provides an overview of compound “6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCWFVHSABFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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